Benzoic acid, 3,3/'-methylenebis[6-[[2,4- dihydroxy-5-[(4-sulfonylphenyl)azo]phenyl]azo]-, sodium sa Benzoic acid, 3,3/'-methylenebis[6-[[2,4- dihydroxy-5-[(4-sulfonylphenyl)azo]phenyl]azo]-, sodium sa
Brand Name: Vulcanchem
CAS No.: 102616-51-3
VCID: VC0022995
InChI: InChI=1S/C39H28N8O14S2.4Na/c48-34-18-36(50)32(16-30(34)44-40-22-3-7-24(8-4-22)62(56,57)58)46-42-28-11-1-20(14-26(28)38(52)53)13-21-2-12-29(27(15-21)39(54)55)43-47-33-17-31(35(49)19-37(33)51)45-41-23-5-9-25(10-6-23)63(59,60)61;;;;/h1-12,14-19,40-41,50-51H,13H2,(H,52,53)(H,54,55)(H,56,57,58)(H,59,60,61);;;;/q;4*+1/p-4/b44-30-,45-31-,46-42?,47-43?;;;;
SMILES: C1=CC(=CC=C1NN=C2C=C(C(=CC2=O)O)N=NC3=C(C=C(C=C3)CC4=CC(=C(C=C4)N=NC5=CC(=NNC6=CC=C(C=C6)S(=O)(=O)[O-])C(=O)C=C5O)C(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Molecular Formula: C39H24N8Na4O14S2
Molecular Weight: 984.7 g/mol

Benzoic acid, 3,3/'-methylenebis[6-[[2,4- dihydroxy-5-[(4-sulfonylphenyl)azo]phenyl]azo]-, sodium sa

CAS No.: 102616-51-3

Main Products

VCID: VC0022995

Molecular Formula: C39H24N8Na4O14S2

Molecular Weight: 984.7 g/mol

Benzoic acid, 3,3/'-methylenebis[6-[[2,4- dihydroxy-5-[(4-sulfonylphenyl)azo]phenyl]azo]-, sodium sa - 102616-51-3

CAS No. 102616-51-3
Product Name Benzoic acid, 3,3/'-methylenebis[6-[[2,4- dihydroxy-5-[(4-sulfonylphenyl)azo]phenyl]azo]-, sodium sa
Molecular Formula C39H24N8Na4O14S2
Molecular Weight 984.7 g/mol
IUPAC Name tetrasodium;5-[[3-carboxylato-4-[[(3Z)-6-hydroxy-4-oxo-3-[(4-sulfonatophenyl)hydrazinylidene]cyclohexa-1,5-dien-1-yl]diazenyl]phenyl]methyl]-2-[[(3Z)-6-hydroxy-4-oxo-3-[(4-sulfonatophenyl)hydrazinylidene]cyclohexa-1,5-dien-1-yl]diazenyl]benzoate
Standard InChI InChI=1S/C39H28N8O14S2.4Na/c48-34-18-36(50)32(16-30(34)44-40-22-3-7-24(8-4-22)62(56,57)58)46-42-28-11-1-20(14-26(28)38(52)53)13-21-2-12-29(27(15-21)39(54)55)43-47-33-17-31(35(49)19-37(33)51)45-41-23-5-9-25(10-6-23)63(59,60)61;;;;/h1-12,14-19,40-41,50-51H,13H2,(H,52,53)(H,54,55)(H,56,57,58)(H,59,60,61);;;;/q;4*+1/p-4/b44-30-,45-31-,46-42?,47-43?;;;;
Standard InChIKey KOHZFAPXPLVVFQ-CQVRBNDUSA-J
Isomeric SMILES C1=CC(=CC=C1N/N=C/2\C(=O)C=C(C(=C2)N=NC3=C(C=C(C=C3)CC4=CC(=C(C=C4)N=NC5=C/C(=N/NC6=CC=C(C=C6)S(=O)(=O)[O-])/C(=O)C=C5O)C(=O)[O-])C(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]
SMILES C1=CC(=CC=C1NN=C2C=C(C(=CC2=O)O)N=NC3=C(C=C(C=C3)CC4=CC(=C(C=C4)N=NC5=CC(=NNC6=CC=C(C=C6)S(=O)(=O)[O-])C(=O)C=C5O)C(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Canonical SMILES C1=CC(=CC=C1NN=C2C=C(C(=CC2=O)O)N=NC3=C(C=C(C=C3)CC4=CC(=C(C=C4)N=NC5=CC(=NNC6=CC=C(C=C6)S(=O)(=O)[O-])C(=O)C=C5O)C(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Synonyms Benzoic acid, 3,3/'-methylenebis[6-[[2,4- dihydroxy-5-[(4-sulfonylphenyl)azo]phenyl]azo]-, sodium salt
PubChem Compound 9577414
Last Modified Nov 09 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator